Molecular Architecture: Cycloaliphatic Core vs. Linear Alkyl Chain in Self-Assembled Monolayer (SAM) Stability
A study on cyclic aliphatic thiols provided class-level evidence that the cyclohexane ring in molecules like 4-propylcyclohexane-1-thiol is a critical structural feature for superior performance under electron irradiation. SAMs formed from 4-cyclohexylcyclohexanethiols (CCHT) showed a 'comparably low extent of molecular defragmentation' and behaved as negative resists in electron beam lithography, unlike SAMs from linear aliphatic thiols (e.g., dodecanethiol), which 'become severely damaged at comparably low irradiation doses and exhibit the positive resist performance' . While this is a class-level finding and not a direct measurement on the target compound, it establishes the key structural feature responsible for this technologically relevant differentiation.
| Evidence Dimension | Resist type and molecular cross-linking under e-beam irradiation |
|---|---|
| Target Compound Data | No direct quantitative data is available for 4-propylcyclohexane-1-thiol. |
| Comparator Or Baseline | Linear alkanethiols SAMs (e.g., dodecanethiol) show positive resist behavior and severe damage. Analogous cyclic class (CCHT) shows negative resist behavior and cross-linking dominance. |
| Quantified Difference | Qualitative difference in resist performance (negative vs. positive). No quantitative dose or cross-section data is available for the specific target compound. |
| Conditions | SAMs on Au(111) surface under electron irradiation. |
Why This Matters
For applications in electron-beam lithography or creating radiation-stable surface coatings, the cyclohexane core is essential, ruling out most linear thiol alternatives.
- [1] Aagaard, N. D., Zelaya, E., Fonticelli, M. H., & Azcárate, J. C. (2012). Self-Assembled Monolayers of Cyclic Aliphatic Thiols and Their Reaction toward Electron Irradiation. The Journal of Physical Chemistry C, 116(24), 13045–13052. View Source
